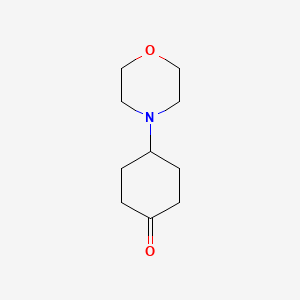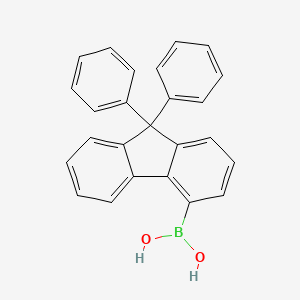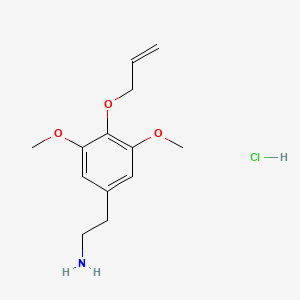
4-ヒドロキシボリコナゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxyvoriconazole is a metabolite of voriconazole, a triazole antifungal agent. Voriconazole is widely used to treat serious fungal infections, particularly in immunocompromised patients. The chemical formula of 4-Hydroxyvoriconazole is C16H14F3N5O2, and it is known for its role in the metabolism of voriconazole .
科学的研究の応用
4-Hydroxyvoriconazole has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of voriconazole.
Biology: It is used in studies to understand the biological pathways involved in the metabolism of voriconazole.
Medicine: It is used in pharmacokinetic studies to understand the distribution, metabolism, and excretion of voriconazole in the human body.
Industry: It is used in the pharmaceutical industry to develop and optimize antifungal therapies
作用機序
Target of Action
4-Hydroxyvoriconazole is a metabolite of voriconazole , a triazole antifungal medication. The primary target of voriconazole, and by extension 4-Hydroxyvoriconazole, is the fungal enzyme 14α-demethylase . This enzyme plays a crucial role in the synthesis of ergosterol, a vital component of the fungal cell membrane .
Mode of Action
4-Hydroxyvoriconazole, like all azole antifungal agents, works by inhibiting the activity of 14α-demethylase . This inhibition disrupts the conversion of lanosterol to ergosterol, thereby hindering the synthesis of the fungal cell membrane . The resulting ergosterol deficiency leads to an accumulation of 14α-methyl sterols, which alters the membrane structure and function, ultimately inhibiting fungal cell growth .
Biochemical Pathways
The action of 4-Hydroxyvoriconazole affects the ergosterol biosynthesis pathway in fungi . By inhibiting 14α-demethylase, it prevents the demethylation of lanosterol, a critical step in the production of ergosterol . This disruption in the pathway leads to a decrease in ergosterol levels and an accumulation of 14α-methyl sterols, causing detrimental effects on the fungal cell membrane .
Pharmacokinetics
Voriconazole, the parent compound of 4-Hydroxyvoriconazole, exhibits non-linear pharmacokinetics . It is primarily eliminated via hepatic metabolism, with less than 2% of the dose excreted unchanged in the urine . The formation of 4-Hydroxyvoriconazole may become an important pathway for voriconazole metabolism in individuals with poor CYP2C19 catalytic function . The CYP2C19 and CYP2C9 genotypes have been identified as key factors influencing the pharmacokinetics of voriconazole .
Result of Action
The inhibition of ergosterol synthesis by 4-Hydroxyvoriconazole leads to a series of cellular effects. The most significant is the alteration of the fungal cell membrane structure and function due to the accumulation of 14α-methyl sterols . This results in increased membrane permeability and leakage of essential cellular components, ultimately leading to fungal cell death .
Action Environment
The action, efficacy, and stability of 4-Hydroxyvoriconazole can be influenced by various environmental factors. For instance, the presence of other medications can impact its metabolism and effectiveness . Additionally, genetic factors such as the CYP2C19 and CYP2C9 genotypes can affect the metabolism and clearance of voriconazole, thereby influencing the levels of 4-Hydroxyvoriconazole .
生化学分析
Biochemical Properties
4-Hydroxyvoriconazole is involved in the metabolism of voriconazole, which is primarily metabolized by the cytochrome P450 enzymes . The compound interacts with these enzymes, leading to its formation from voriconazole . The nature of these interactions involves the hydroxylation of voriconazole .
Cellular Effects
The cellular effects of 4-Hydroxyvoriconazole are not fully understood. It’s parent compound, voriconazole, is known to have significant effects on cells. It is used to treat invasive fungal infections, suggesting that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be a product of the metabolism of voriconazole, which involves the cytochrome P450 enzymes . This suggests that 4-Hydroxyvoriconazole may also interact with these enzymes, potentially influencing their activity.
Temporal Effects in Laboratory Settings
Studies on voriconazole have shown that its levels in the blood can vary significantly, suggesting that the levels and effects of 4-Hydroxyvoriconazole may also change over time .
Metabolic Pathways
4-Hydroxyvoriconazole is involved in the metabolic pathway of voriconazole, which is metabolized by the cytochrome P450 enzymes . This suggests that it may interact with these enzymes and potentially influence metabolic flux or metabolite levels.
Transport and Distribution
Voriconazole, the parent compound, is known to be eliminated via hepatic metabolism, with less than 2% of the dose excreted unchanged in the urine . This suggests that 4-Hydroxyvoriconazole may also be transported and distributed via similar mechanisms.
準備方法
The synthesis of 4-Hydroxyvoriconazole involves the hydroxylation of voriconazole. This process can be achieved through various synthetic routes, including chemical and enzymatic methods. The reaction conditions typically involve the use of specific catalysts and reagents to facilitate the hydroxylation process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
4-Hydroxyvoriconazole undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
類似化合物との比較
4-Hydroxyvoriconazole can be compared with other similar compounds, such as:
Voriconazole: The parent compound, which is a triazole antifungal agent.
Voriconazole N-oxide: Another metabolite of voriconazole, which also plays a role in its metabolism.
Fluconazole: Another triazole antifungal agent, but with a different metabolic pathway and spectrum of activity.
4-Hydroxyvoriconazole is unique due to its specific role in the metabolism of voriconazole and its distinct chemical structure .
特性
CAS番号 |
943331-64-4 |
|---|---|
分子式 |
C16H14F3N5O2 |
分子量 |
365.316 |
IUPAC名 |
(2R,3R)-3-(2,4-difluorophenyl)-2-(5-fluoropyrimidin-4-yl)-4-(1,2,4-triazol-1-yl)butane-1,3-diol |
InChI |
InChI=1S/C16H14F3N5O2/c17-10-1-2-11(13(18)3-10)16(26,6-24-9-21-8-23-24)12(5-25)15-14(19)4-20-7-22-15/h1-4,7-9,12,25-26H,5-6H2/t12-,16-/m0/s1 |
InChIキー |
BGPPSFHHAYWTMX-LRDDRELGSA-N |
SMILES |
C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(C(CO)C3=NC=NC=C3F)O |
同義語 |
(2R,3R)-3-(2,4-Difluorophenyl)-2-(5-fluoro-4-pyrimidinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-butanediol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


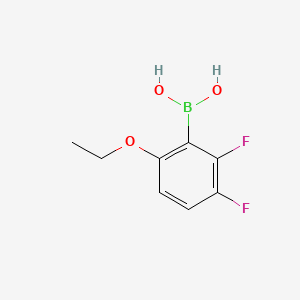
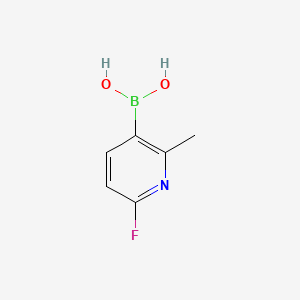
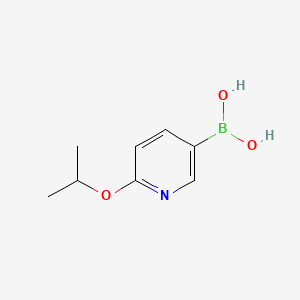
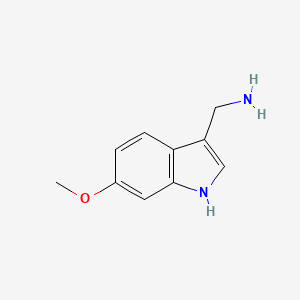

![(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B591790.png)
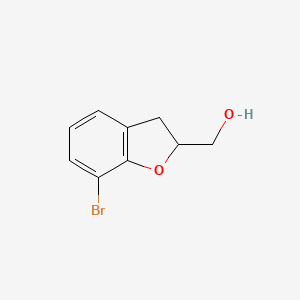
![Sodium;chromium;4-[(3,5-dichloro-2-hydroxyphenyl)diazenyl]-5-methyl-2-phenylpyrazol-4-id-3-one](/img/structure/B591793.png)
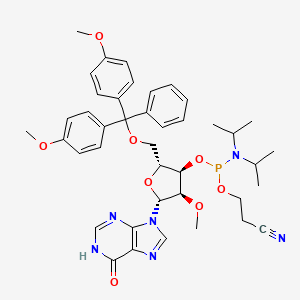
![(7-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B591795.png)
![(7-Cyanobenzo[b]thiophen-2-yl)boronic acid](/img/structure/B591796.png)
